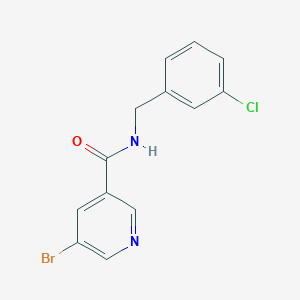
5-Bromo-N-(3-chloro-benzyl)-nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-(3-chloro-benzyl)-nicotinamide (5-BrNC) is a novel synthetic compound that has recently been studied for its potential therapeutic applications. 5-BrNC is a brominated nicotinamide compound which is known to possess anti-inflammatory, anti-cancer and anti-oxidant properties. It is a structural analog of nicotinamide and has been shown to possess a wide range of biological activities. In
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 5-Bromo-N-(3-chloro-benzyl)-nicotinamide involves the reaction of 5-bromo-nicotinamide with 3-chlorobenzylamine in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with an appropriate dehydrating agent to yield the final product.
Starting Materials
5-bromo-nicotinamide, 3-chlorobenzylamine, coupling agent (e.g. EDCI or DCC), dehydrating agent (e.g. POCl3 or SOCl2)
Reaction
Step 1: Dissolve 5-bromo-nicotinamide and 3-chlorobenzylamine in a suitable solvent such as DMF or DMSO., Step 2: Add a coupling agent such as EDCI or DCC to the reaction mixture and stir for several hours at room temperature., Step 3: Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate., Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure., Step 5: Dissolve the resulting intermediate in an appropriate solvent such as THF or DMF., Step 6: Add a dehydrating agent such as POCl3 or SOCl2 to the reaction mixture and stir for several hours at room temperature., Step 7: Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate., Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, 5-Bromo-N-(3-chloro-benzyl)-nicotinamide.
Applications De Recherche Scientifique
5-Bromo-N-(3-chloro-benzyl)-nicotinamide has been studied for its potential therapeutic applications in various scientific research fields. It has been found to possess anti-inflammatory, anti-cancer and anti-oxidant properties, and has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and oxidative stress. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, 5-Bromo-N-(3-chloro-benzyl)-nicotinamide has been studied for its potential use in the treatment of metabolic disorders, such as diabetes, obesity, and metabolic syndrome.
Mécanisme D'action
The mechanism of action of 5-Bromo-N-(3-chloro-benzyl)-nicotinamide is still not fully understood. However, it is believed to act by modulating the activity of various enzymes and proteins involved in the regulation of cellular processes, such as cell proliferation and apoptosis. Additionally, 5-Bromo-N-(3-chloro-benzyl)-nicotinamide has been shown to inhibit the production of reactive oxygen species (ROS) and to induce the expression of anti-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
5-Bromo-N-(3-chloro-benzyl)-nicotinamide has been shown to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-cancer and anti-oxidant properties. Additionally, 5-Bromo-N-(3-chloro-benzyl)-nicotinamide has been found to modulate the activity of various enzymes and proteins involved in the regulation of cellular processes, such as cell proliferation and apoptosis. It has also been found to inhibit the production of reactive oxygen species (ROS) and to induce the expression of anti-inflammatory cytokines.
Advantages and Limitations for Laboratory Experiments
The use of 5-Bromo-N-(3-chloro-benzyl)-nicotinamide in laboratory experiments has several advantages. It is easy to synthesize, has a wide range of biological activities, and is relatively inexpensive. Additionally, it is readily available and has a high degree of solubility in a variety of solvents. However, there are some limitations to the use of 5-Bromo-N-(3-chloro-benzyl)-nicotinamide in laboratory experiments. It is highly reactive and can be easily degraded by light and heat. Additionally, it is not very stable in aqueous solutions and can be easily hydrolyzed by water.
Orientations Futures
The potential future directions for 5-Bromo-N-(3-chloro-benzyl)-nicotinamide include further research into its therapeutic applications in the treatment of various diseases, such as cancer, inflammation, and oxidative stress. Additionally, further research is needed to elucidate the mechanism of action of 5-Bromo-N-(3-chloro-benzyl)-nicotinamide and to develop more efficient and cost-effective synthesis methods. Additionally, further research is needed to explore the potential of 5-Bromo-N-(3-chloro-benzyl)-nicotinamide in the treatment of neurological and metabolic disorders. Finally, further research is needed to investigate the potential side effects of 5-Bromo-N-(3-chloro-benzyl)-nicotinamide and to develop more efficient delivery systems for its use in clinical trials.
Propriétés
IUPAC Name |
5-bromo-N-[(3-chlorophenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O/c14-11-5-10(7-16-8-11)13(18)17-6-9-2-1-3-12(15)4-9/h1-5,7-8H,6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPROUVICDDFXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-(3-chloro-benzyl)-nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

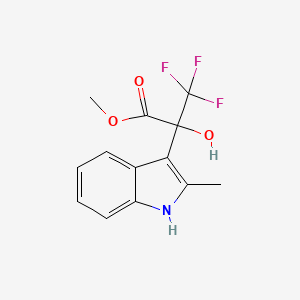

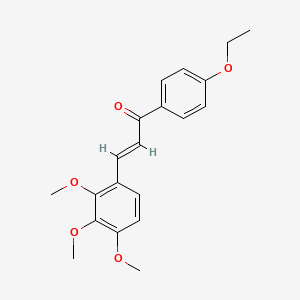
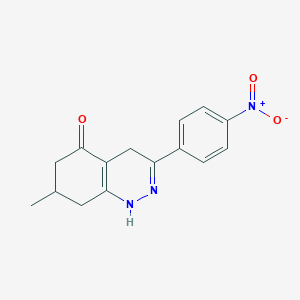
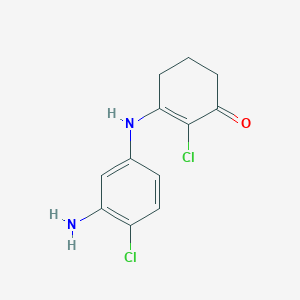
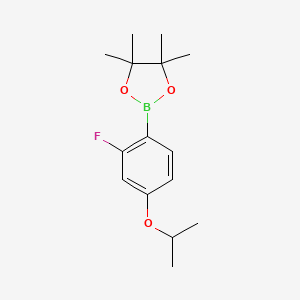
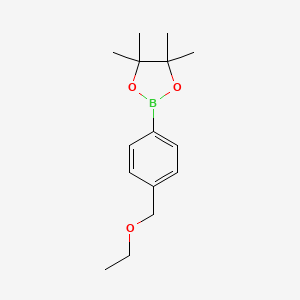
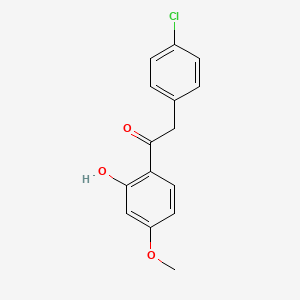
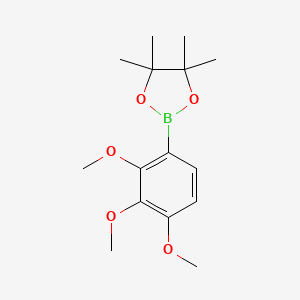
![3-(2H-Benzo[d][1,2,3]triazol-2-yl)propanoic acid](/img/structure/B6355354.png)
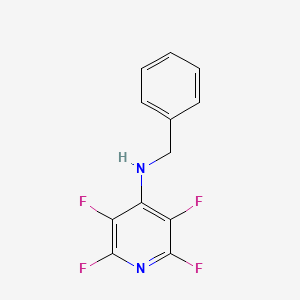

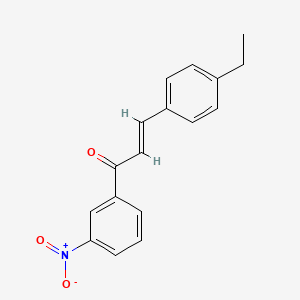
![(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine](/img/structure/B6355394.png)